1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea
CAS No.: 1448077-23-3
Cat. No.: VC7276493
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448077-23-3 |
|---|---|
| Molecular Formula | C13H20N2O2S |
| Molecular Weight | 268.38 |
| IUPAC Name | 1-cyclopentyl-3-(2-methoxy-2-thiophen-3-ylethyl)urea |
| Standard InChI | InChI=1S/C13H20N2O2S/c1-17-12(10-6-7-18-9-10)8-14-13(16)15-11-4-2-3-5-11/h6-7,9,11-12H,2-5,8H2,1H3,(H2,14,15,16) |
| Standard InChI Key | YNMMINXVNOESQB-UHFFFAOYSA-N |
| SMILES | COC(CNC(=O)NC1CCCC1)C2=CSC=C2 |
Introduction
1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is a complex organic compound belonging to the urea family, with the CAS number 1448077-23-3. This compound features a cyclopentyl group, a methoxy group, and a thiophene ring, which contribute to its potential applications in medicinal chemistry and materials science.
Synthesis and Characterization
The synthesis of 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea typically involves controlling reaction conditions such as temperature and pH to achieve optimal yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
Comparison with Related Compounds
Other urea derivatives, such as thiourea compounds, have shown significant biological activities, including anti-urease, anti-inflammatory, and anti-cancer properties . While 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea shares some structural similarities with these compounds, its specific biological activities remain to be fully explored.
Future Research Directions
To fully exploit the potential of 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, future studies should focus on:
-
Pharmacological Studies: Investigating its effects on biological systems and identifying potential therapeutic targets.
-
Chemical Modifications: Exploring structural modifications to enhance its biological activity or reduce potential side effects.
-
Toxicity Assessments: Evaluating its safety profile to ensure it is suitable for further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume